molecular formula C18H22N4O3 B2369599 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034318-50-6

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2369599
CAS No.: 2034318-50-6
M. Wt: 342.399
InChI Key: ZJRNJLVAZZVSRI-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Biological Activity

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and a tetrahydrobenzo[d]isoxazole moiety. The presence of these functional groups suggests diverse biological activities, making it a candidate for further investigation in drug development.

Molecular Formula

  • Molecular Formula : C14_{14}H18_{18}N4_{4}O3_{3}

Structural Features

  • Cyclohexyl Ring : Provides steric bulk and hydrophobic interactions.
  • Pyrimidin-2-yloxy Group : May enhance binding affinity to biological targets.
  • Tetrahydrobenzo[d]isoxazole : Imparts unique electronic properties and potential for receptor interactions.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. Research has shown that derivatives with similar structures can inhibit the proliferation of various bacterial strains. For instance, compounds containing pyrimidine rings have been reported to display antibacterial effects against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The isonicotinamide moiety present in similar compounds has been associated with anti-inflammatory activities. In vitro studies suggest that the compound could modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction may lead to alterations in cellular responses, contributing to its biological effects .

Case Study 1: Antibacterial Activity

A study conducted on similar pyrimidine derivatives demonstrated their effectiveness against the A431 vulvar epidermal carcinoma cell line. The results indicated a significant reduction in cell proliferation, migration, and invasion when treated with these compounds .

CompoundActivityTarget
Pyrimidine Derivative AInhibitoryA431 Cell Line
Pyrimidine Derivative BInhibitoryE. coli

Case Study 2: Anti-inflammatory Properties

Research on isonicotinamide derivatives revealed their potential in reducing inflammation markers in vitro. The compounds showed promise in modulating cytokine production, which is crucial for managing inflammatory diseases .

CompoundActivityMechanism
Isonicotinamide Derivative AAnti-inflammatoryCytokine Modulation
Isonicotinamide Derivative BAnti-inflammatoryNF-kB Pathway Inhibition

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(16-14-4-1-2-5-15(14)25-22-16)21-12-6-8-13(9-7-12)24-18-19-10-3-11-20-18/h3,10-13H,1-2,4-9H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRNJLVAZZVSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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